molecular formula C9H9ClN4S B427723 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole CAS No. 353256-66-3

5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole

Cat. No.: B427723
CAS No.: 353256-66-3
M. Wt: 240.71g/mol
InChI Key: PTFHDARIIRTOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 4-chlorophenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole typically involves the nucleophilic substitution reaction of 4-chlorobenzyl chloride with sodium azide, followed by the reaction with methylthiol. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure with a thiadiazole ring instead of a tetrazole ring.

    4-Chlorobenzyl chloride: A precursor in the synthesis of the target compound.

    Methylthiol: Another precursor used in the synthesis.

Uniqueness

5-[(4-Chlorophenyl)methylsulfanyl]-1-methyltetrazole is unique due to the presence of both the tetrazole ring and the methylsulfanyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c1-14-9(11-12-13-14)15-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFHDARIIRTOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325238
Record name 5-[(4-chlorophenyl)methylsulfanyl]-1-methyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

353256-66-3
Record name 5-[(4-chlorophenyl)methylsulfanyl]-1-methyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.